REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][OH:12])[CH:10]=1)[C:5]([NH2:7])=O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][OH:12])[CH:10]=1)[CH2:5][NH2:7]
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Name
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|
Quantity
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0.7 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)N)C=C(C1)CO
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
|
Excess borane reagent was quenched with methanol and solvent
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Type
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CUSTOM
|
Details
|
was removed by rotovap
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Type
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CUSTOM
|
Details
|
The resulting residue was purified by column with dichloromethane/methanol (1:1) as the eluant
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Name
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|
Type
|
product
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Smiles
|
ClC=1C=C(CN)C=C(C1)CO
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Name
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|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 37% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |